Tolmetin-d3 Ethyl Ester
Overview
Description
Preparation Methods
The synthesis of Tolmetin-d3 Ethyl Ester involves several key steps. One common synthetic route includes the reaction of 1-methylpyrrole-2-acetonitrile with p-toluoyl chloride in the presence of a base such as sodium hydroxide. This reaction yields 1-methyl-5-p-toluoylpyrrole-2-acetic acid, which is then esterified to form the ethyl ester derivative .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality tolmetin suitable for pharmaceutical applications .
Chemical Reactions Analysis
Tolmetin-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrole derivatives and carboxylic acids .
Scientific Research Applications
Tolmetin-d3 Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of COX inhibitors and their mechanisms of action.
Biology: Research on its effects on cellular processes, such as inflammation and apoptosis, provides insights into its therapeutic potential.
Medicine: As an NSAID, it is extensively studied for its efficacy in treating conditions like arthritis, gout, and other inflammatory diseases.
Industry: Its anti-inflammatory properties make it a valuable component in the formulation of various pharmaceutical products
Mechanism of Action
The mechanism of action of Tolmetin-d3 Ethyl Ester involves the inhibition of COX enzymes, specifically COX-1 and COX-2. By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation, pain relief, and reduced fever .
Comparison with Similar Compounds
Tolmetin-d3 Ethyl Ester can be compared with other NSAIDs such as ibuprofen, naproxen, and indomethacin. While all these compounds share similar anti-inflammatory properties, tolmetin is unique in its specific inhibition profile of COX enzymes and its pharmacokinetic properties .
Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory effects but different pharmacokinetics.
Naproxen: Known for its longer half-life and sustained anti-inflammatory action.
Indomethacin: A potent NSAID with a different side effect profile compared to tolmetin.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |
InChI Key |
ZWFRUUBPYBQDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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